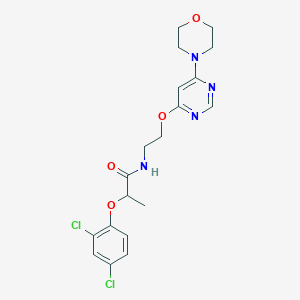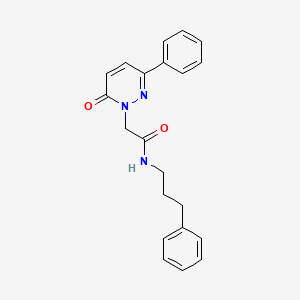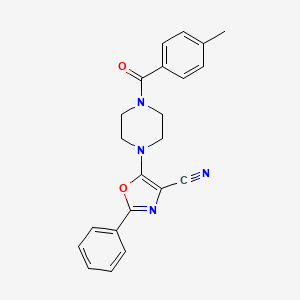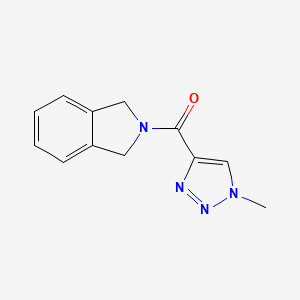
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, also known as JP-8-055, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a library of new hybrid compounds, including molecules similar to 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, as potential anticonvulsant agents. These compounds showed broad-spectrum activity in preclinical seizure models, indicating potential utility in epilepsy treatment (Kamiński et al., 2015).
Src Kinase Inhibition
Boschelli et al. (2001) explored compounds with structures resembling 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide as inhibitors of Src kinase activity. These compounds showed promise in inhibiting Src-mediated cell proliferation, suggesting potential applications in cancer treatment (Boschelli et al., 2001).
Antinociceptive Effect
Navarrete-Vázquez et al. (2016) designed and synthesized a compound structurally similar to 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, demonstrating significant affinity for σ1 receptors and an antinociceptive effect. This suggests potential use in pain management (Navarrete-Vázquez et al., 2016).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) studied compounds including morpholinyl fragments, like 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, as neurokinin-1 receptor antagonists. These compounds showed potential for treating conditions like emesis and depression (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O4/c1-13(29-16-3-2-14(20)10-15(16)21)19(26)22-4-7-28-18-11-17(23-12-24-18)25-5-8-27-9-6-25/h2-3,10-13H,4-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQDFNKTLELHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NC=NC(=C1)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647675.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)
![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)


![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)

![6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647693.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2647698.png)